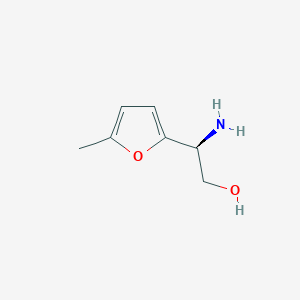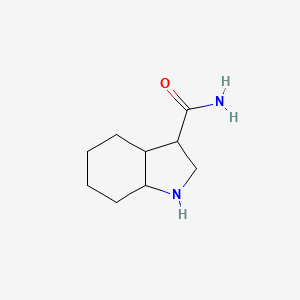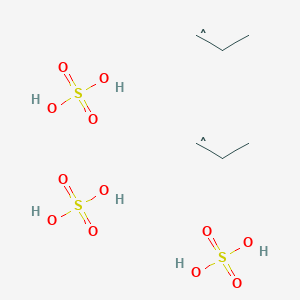![molecular formula C22H16ClNO3 B13145798 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- CAS No. 848679-23-2](/img/structure/B13145798.png)
9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-: is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of a chloro group at the 1-position and an ethoxyphenylamino group at the 8-position on the anthracenedione core. This compound is known for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-anthracenedione, which is chlorinated to introduce the chloro group at the 1-position.
Amination: The chlorinated anthracenedione is then reacted with 4-ethoxyaniline under suitable conditions to introduce the ethoxyphenylamino group at the 8-position.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of other anthraquinone derivatives.
- Employed in the study of electron transfer processes due to its redox properties.
Biology:
- Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine:
- Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry:
- Widely used in the dye and pigment industry for the production of vibrant and stable colors.
- Utilized in the manufacture of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s redox properties allow it to generate reactive oxygen species, contributing to its cytotoxic effects.
類似化合物との比較
9,10-Anthracenedione, 1-chloro-: Similar in structure but lacks the ethoxyphenylamino group.
9,10-Anthracenedione, 1,8-dichloro-: Contains two chloro groups at the 1 and 8 positions.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Contains amino and hydroxy groups at the 1 and 4 positions.
Uniqueness:
- The presence of both the chloro and ethoxyphenylamino groups in 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- imparts unique chemical and biological properties, making it distinct from other anthraquinone derivatives.
- Its ability to intercalate with DNA and inhibit topoisomerase enzymes is a notable feature that sets it apart from other similar compounds.
特性
CAS番号 |
848679-23-2 |
|---|---|
分子式 |
C22H16ClNO3 |
分子量 |
377.8 g/mol |
IUPAC名 |
1-chloro-8-(4-ethoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO3/c1-2-27-14-11-9-13(10-12-14)24-18-8-4-6-16-20(18)22(26)19-15(21(16)25)5-3-7-17(19)23/h3-12,24H,2H2,1H3 |
InChIキー |
KUJMPLWYZJLFBT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


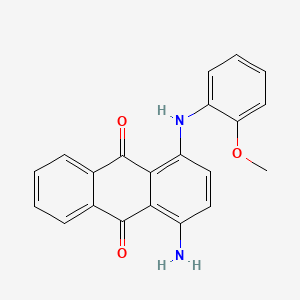
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

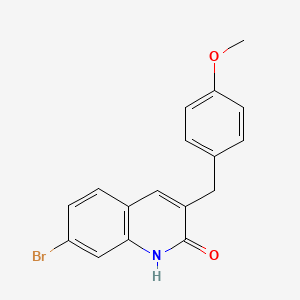
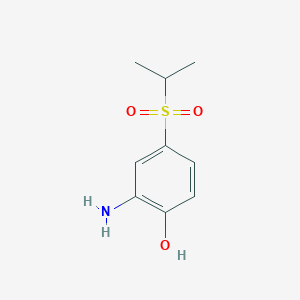
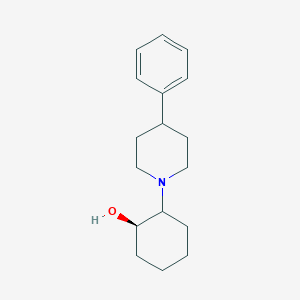
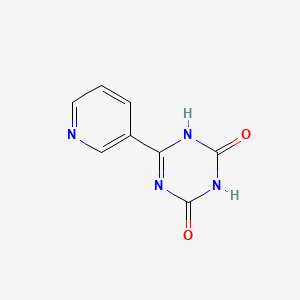



![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
